Cbz-DL-Ala-DL-Arg-DL-Arg-MNA
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Overview
Description
Benzyl ((S)-1-(((S)-5-guanidino-1-(((S)-5-guanidino-1-((4-methoxynaphthalen-2-yl)amino)-1-oxopentan-2-yl)amino)-1-oxopentan-2-yl)amino)-1-oxopropan-2-yl)carbamate is a complex organic compound with potential applications in various scientific fields. This compound features multiple functional groups, including guanidino, methoxynaphthyl, and carbamate groups, which contribute to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl ((S)-1-(((S)-5-guanidino-1-(((S)-5-guanidino-1-((4-methoxynaphthalen-2-yl)amino)-1-oxopentan-2-yl)amino)-1-oxopentan-2-yl)amino)-1-oxopropan-2-yl)carbamate typically involves multi-step organic synthesis. The process begins with the preparation of intermediate compounds, which are then coupled through various reactions such as amide bond formation, carbamate formation, and guanidination. Specific reaction conditions, such as temperature, pH, and solvent choice, are crucial for optimizing yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using flow microreactor systems. These systems offer advantages such as improved reaction control, scalability, and sustainability. The use of flow microreactors allows for continuous production, reducing the need for batch processing and enhancing overall efficiency .
Chemical Reactions Analysis
Types of Reactions
Benzyl ((S)-1-(((S)-5-guanidino-1-(((S)-5-guanidino-1-((4-methoxynaphthalen-2-yl)amino)-1-oxopentan-2-yl)amino)-1-oxopentan-2-yl)amino)-1-oxopropan-2-yl)carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups, leading to different reduced forms.
Substitution: Nucleophilic and electrophilic substitution reactions can occur, particularly at the guanidino and methoxynaphthyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles. Reaction conditions such as temperature, solvent, and catalysts play a significant role in determining the reaction outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives with altered functional groups, while substitution reactions can introduce new substituents at specific positions on the molecule.
Scientific Research Applications
Benzyl ((S)-1-(((S)-5-guanidino-1-(((S)-5-guanidino-1-((4-methoxynaphthalen-2-yl)amino)-1-oxopentan-2-yl)amino)-1-oxopentan-2-yl)amino)-1-oxopropan-2-yl)carbamate has diverse applications in scientific research:
Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: It serves as a probe for studying biological processes, particularly those involving guanidino and carbamate groups.
Industry: Used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of Benzyl ((S)-1-(((S)-5-guanidino-1-(((S)-5-guanidino-1-((4-methoxynaphthalen-2-yl)amino)-1-oxopentan-2-yl)amino)-1-oxopentan-2-yl)amino)-1-oxopropan-2-yl)carbamate involves its interaction with molecular targets such as enzymes and receptors. The compound’s guanidino groups can form hydrogen bonds and electrostatic interactions with target molecules, while the methoxynaphthyl group can engage in hydrophobic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- Benzyl ((S)-1-(((S)-5-guanidino-1-(((S)-5-guanidino-1-((4-methoxynaphthalen-2-yl)amino)-1-oxopentan-2-yl)amino)-1-oxopentan-2-yl)amino)-1-oxopropan-2-yl)carbamate
- Benzyl ((S)-1-(((S)-5-guanidino-1-(((S)-5-guanidino-1-((4-methoxynaphthalen-2-yl)amino)-1-oxopentan-2-yl)amino)-1-oxopentan-2-yl)amino)-1-oxopropan-2-yl)carbamate
Uniqueness
The uniqueness of Benzyl ((S)-1-(((S)-5-guanidino-1-(((S)-5-guanidino-1-((4-methoxynaphthalen-2-yl)amino)-1-oxopentan-2-yl)amino)-1-oxopentan-2-yl)amino)-1-oxopropan-2-yl)carbamate lies in its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit enhanced reactivity, selectivity, and potency in various applications.
Properties
Molecular Formula |
C34H46N10O6 |
---|---|
Molecular Weight |
690.8 g/mol |
IUPAC Name |
benzyl N-[1-[[5-(diaminomethylideneamino)-1-[[5-(diaminomethylideneamino)-1-[(4-methoxynaphthalen-2-yl)amino]-1-oxopentan-2-yl]amino]-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]carbamate |
InChI |
InChI=1S/C34H46N10O6/c1-21(41-34(48)50-20-22-10-4-3-5-11-22)29(45)43-27(15-9-17-40-33(37)38)31(47)44-26(14-8-16-39-32(35)36)30(46)42-24-18-23-12-6-7-13-25(23)28(19-24)49-2/h3-7,10-13,18-19,21,26-27H,8-9,14-17,20H2,1-2H3,(H,41,48)(H,42,46)(H,43,45)(H,44,47)(H4,35,36,39)(H4,37,38,40) |
InChI Key |
FDRPHVPMXLXYNU-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)NC(CCCN=C(N)N)C(=O)NC(CCCN=C(N)N)C(=O)NC1=CC2=CC=CC=C2C(=C1)OC)NC(=O)OCC3=CC=CC=C3 |
Origin of Product |
United States |
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